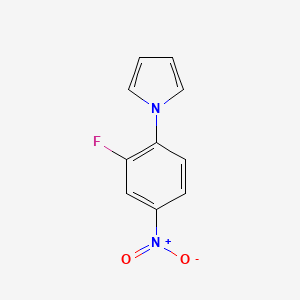
3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene
Cat. No. B8583867
M. Wt: 206.17 g/mol
InChI Key: ZDXGNQAJKPPTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910504
Procedure details


A slurry of 403 mg (630 mg of 60% in oil, 15.75 mmol) of sodium hydride in 85 mL THF was treated with 1.01 g (1.04 mL, 15 mmol) of pyrrole, followed by warming at 50° C. foe 15 min. The solution was then treated with 2.51 g (1.74 mL, 15.75 mmol) of 3,4-difluoronitrobenzene, followed by warming at reflux for 18 h. The mixture was then cooled and treated with 10 mL saturated ammonium chloride solution. The mixture was diluted with ethyl acetate and extracted with water (2×). Drying (Na2SO4) and concentration in vacuo afforded a dark brown solid, which was chromatographed over 75 g of 230-400 mesh silica gel, eluting with 30% (v/v) dichloromethane in hexane. These procedures afforded 2.05 g (66%) of the title pyrrole derivative as a light yellow solid. 1H NMR (CDCl3): δ 8.14, 7.57, 7.16, 6.44.






Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1F.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1[N:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
403 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=C1
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by warming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (2×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
(Na2SO4) and concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a dark brown solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed over 75 g of 230-400 mesh silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 30% (v/v) dichloromethane in hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1N1C=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.05 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
